molecular formula C5H3FNNaO2S B13659685 Sodium 4-fluoropyridine-2-sulfinate

Sodium 4-fluoropyridine-2-sulfinate

Katalognummer: B13659685
Molekulargewicht: 183.14 g/mol
InChI-Schlüssel: FEHZKUQSGLUUEZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 4-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃FNNaO₂S. It is a sodium salt derivative of 4-fluoropyridine-2-sulfinic acid. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-fluoropyridine-2-sulfinate typically involves the reaction of 4-fluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows: [ \text{4-fluoropyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the product while maintaining safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 4-fluoropyridine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding sulfonate.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Sodium 4-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of sodium 4-fluoropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

  • Sodium 4-chloropyridine-2-sulfinate
  • Sodium 4-bromopyridine-2-sulfinate
  • Sodium 4-iodopyridine-2-sulfinate

Comparison: Sodium 4-fluoropyridine-2-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. This makes this compound particularly useful in applications where specific electronic effects are desired .

Eigenschaften

Molekularformel

C5H3FNNaO2S

Molekulargewicht

183.14 g/mol

IUPAC-Name

sodium;4-fluoropyridine-2-sulfinate

InChI

InChI=1S/C5H4FNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI-Schlüssel

FEHZKUQSGLUUEZ-UHFFFAOYSA-M

Kanonische SMILES

C1=CN=C(C=C1F)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.